Cereolysin

Enzymology Protein Engineering Industrial Biocatalysis

Cereolysin (CAS 72270-31-6) is a dual-entity Bacillus cereus protein comprising the cholesterol-dependent pore-forming cytolysin cereolysin O (55.5 kDa, pI 6.6) and the zinc-metalloprotease bacillolysin (EC 3.4.24.28, ~45.6 kDa, M4 family). Unlike generic thermolysin, the metalloprotease operates optimally at 45°C (vs 70–80°C), preserving heat-labile substrates for peptide mapping. Its oxidized insulin B-chain cleavage fingerprint (Asn3, Leu6, His10-Leu11, Ala14, Glu21) is unique vs thermolysin and B. subtilis neutral protease, enabling orthogonal digestion. The hemolytic component requires DTT reduction for activation and is specifically inhibited by cholesterol-containing liposomes—ideal for lipid raft mapping and controlled membrane permeabilization assays. Select Cereolysin when experimental reproducibility demands defined, application-matched biochemical activity instead of generic protease or cytolysin substitutes.

Molecular Formula C59H94N16O19S
Molecular Weight 1363.53846
CAS No. 72270-31-6
Cat. No. B612307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCereolysin
CAS72270-31-6
SynonymsCereolysin; HE383245
Molecular FormulaC59H94N16O19S
Molecular Weight1363.53846
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage-20°C

Cereolysin CAS 72270-31-6: Technical Overview for Scientific Procurement


Cereolysin (CAS 72270-31-6) is a bacterial protein that exists as two distinct biochemical entities: a hemolytic toxin (cereolysin O, a cholesterol-dependent cytolysin) and a neutral metalloprotease (bacillolysin, EC 3.4.24.28), both derived from Bacillus cereus [1][2]. The metalloprotease is a zinc-dependent thermolysin-like enzyme (M4 family) with a molecular mass of approximately 45.6 kDa, optimal activity at pH 7.0 and 45°C, and requires calcium for structural stability [3]. The hemolytic component, cereolysin O, is a pore-forming protein (55.5 kDa) with an isoelectric point of 6.6, whose activity is dependent on reducing agents such as dithiothreitol and is inhibited by cholesterol [4]. This dual identity necessitates careful selection based on the intended research application—protease studies versus membrane disruption assays.

Why Generic Substitution Fails for Cereolysin-Based Assays: Comparative Biochemical Evidence


Generic substitution of Cereolysin with other Bacillus neutral proteases or cholesterol-dependent cytolysins introduces significant variability in experimental outcomes. The B. cereus neutral protease (Cereolysin metalloprotease) exhibits only 73% amino acid sequence homology to thermolysin and 45% homology to B. subtilis neutral protease, with a thermostability profile 20°C lower than thermolysin (60°C vs 80°C) [1][2]. This differential thermostability directly impacts reaction conditions and enzyme longevity in industrial and research settings. The hemolytic component, cereolysin O, while sharing cholesterol-dependent pore-forming mechanisms with streptolysin O, demonstrates distinct isoelectric properties (pI 6.6) and thiol-activation requirements that differ from its streptococcal counterpart [3]. Substitution with nominally similar enzymes—such as thermolysin, bacillolysin from other Bacillus species, or streptolysin O—can lead to altered substrate cleavage patterns, divergent temperature optima, and inconsistent membrane disruption kinetics, thereby compromising reproducibility and data comparability.

Cereolysin Procurement Evidence: Quantitative Differentiation from Thermolysin and Other Neutral Proteases


Thermostability Differential: Cereolysin Neutral Protease Operates at 60°C vs Thermolysin 80°C

The B. cereus neutral protease (Cereolysin) is 20°C less thermostable than thermolysin, with a stability limit of 60°C compared to 80°C for thermolysin, as determined by primary sequence analysis and structural comparison [1]. This difference is not attributable to metal binding or active site variation but rather to distributed amino acid exchanges across the molecule that affect β-sheet hydrophobicity and α-helical bulkiness [1].

Enzymology Protein Engineering Industrial Biocatalysis

Sequence Homology Divergence: 73% Identity to Thermolysin Enables Distinct Substrate Recognition

Crystal structure analysis reveals that the B. cereus neutral protease (Cereolysin metalloprotease) shares 73% amino acid sequence identity with thermolysin and possesses a wider active-site cleft between its two domains compared to thermolysin, suggesting a flexible hinge region that may influence substrate binding and catalysis [1][2].

Structural Biology Protease Specificity Crystallography

Substrate Affinity for Furylacryloyl Peptides: Cereolysin Km Values of 0.858 and 2.363 mM

The Cereolysin metalloprotease exhibits high hydrolytic activity toward furylacryloyl peptide substrates that are typical for thermolysin, with Km values of 0.858 mM for N-(3-[2-Furyl]acryloyl)-Ala-Phe amide and 2.363 mM for N-(3-[2-Furyl]acryloyl)-Gly-Leu amide at pH 7.0 and 45°C [1]. These kinetic parameters differ from thermolysin, which demonstrates a Km of 1.0 mM for the FGLA (furylacryloyl-Gly-Leu amide) substrate under similar conditions [2].

Enzyme Kinetics Proteomics Biocatalysis

Insulin B-Chain Cleavage Specificity: Unique Pattern at Asn3, Leu6, His10-Leu11, Ala14, Glu21

Cereolysin metalloprotease cleaves oxidized insulin B-chain at five distinct sites: Asn3, Leu6, His10-Leu11, Ala14, and Glu21 after 12-hour incubation at pH 7.0 and 45°C [1]. This cleavage pattern is specific to the B. cereus enzyme and differs from thermolysin, which preferentially cleaves at hydrophobic residues (Leu, Ile, Val, Phe, Met) [2], and from B. subtilis neutral protease, which exhibits a narrower specificity profile.

Peptide Mapping Substrate Specificity Protease Characterization

Redox-Dependent Hemolytic Activation: Cereolysin O Requires Reducing Agents for Maximal Activity

Cereolysin O contains two half-cystine residues and is dependent on reducing agents such as dithiothreitol (5 mM) for maximal hemolytic activity and charge homogeneity, with the oxidized form showing reduced erythrocyte membrane binding affinity [1][2]. While streptolysin O shares cholesterol-dependent pore-forming activity and is also thiol-activated, Cereolysin O possesses an isoelectric point of 6.6 and molecular weight of 55.5 kDa, distinguishing it from streptolysin O in electrophoretic mobility and membrane interaction kinetics [1].

Toxin Biology Membrane Biophysics Pore-Forming Proteins

Cholesterol-Dependent Membrane Binding: Competitive Inhibition Distinguishes Cereolysin O from Other Cytolysins

Cereolysin O hemolytic activity is specifically inhibited by cholesterol-containing liposomes and erythrocyte membranes, with liposomes composed of lecithin and cholesterol causing inhibition, whereas lecithin-only liposomes do not [1]. Pre-incubation of erythrocyte membranes with cereolysin O, streptolysin O, filipin, or alfalfa saponin blocks subsequent binding of cereolysin O or streptolysin O, indicating competitive binding to membrane cholesterol sites [1][2].

Membrane Biology Toxin Mechanism Lipid-Protein Interactions

Optimized Application Scenarios for Cereolysin CAS 72270-31-6 Based on Quantitative Evidence


Controlled Proteolysis at Moderate Temperatures (45–60°C)

Cereolysin metalloprotease is optimal for proteolytic digestion protocols requiring moderate thermal conditions (45°C optimal activity; stable up to 60°C), unlike thermolysin which demands 70–80°C for maximal activity [1]. This lower temperature optimum makes Cereolysin suitable for heat-labile protein substrates that would denature under thermolysin conditions, enabling peptide mapping and protein footprinting of thermally sensitive targets [2].

Unique Peptide Mapping via Insulin B-Chain Cleavage Pattern

Cereolysin metalloprotease generates a specific peptide fragment profile from oxidized insulin B-chain (cleavage at Asn3, Leu6, His10-Leu11, Ala14, Glu21) that differs from thermolysin and B. subtilis neutral protease [1]. This distinct cleavage pattern is valuable for proteomic applications requiring orthogonal digestion strategies, protein structure elucidation, and quality control of therapeutic proteins where unique peptide fingerprints are required for identity confirmation [1].

Thiol-Activated Membrane Pore Formation Studies

Cereolysin O (hemolytic component) requires reducing agents such as 5 mM DTT for maximal pore-forming activity, and its oxidized form exhibits reduced erythrocyte membrane binding affinity [1][2]. This redox-dependent activation provides a controllable experimental system for studying cholesterol-dependent cytolysin mechanisms, membrane permeability transitions, and cellular responses to pore-forming toxins with precise temporal activation via reducing agent addition [1].

Cholesterol-Dependent Membrane Binding Competition Assays

Cereolysin O binds competitively to cholesterol-containing membrane sites and is specifically inhibited by cholesterol-containing liposomes but not lecithin-only liposomes [1]. This property enables its use as a probe in membrane lipid raft studies, cholesterol distribution mapping, and competitive binding assays to characterize novel cholesterol-interacting compounds or proteins [2].

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